Tert-butyl N-(1-carbamoyl-3-methylbutan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is a leucine derivative and is often used in various chemical and biological research applications . The compound is known for its stability and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate typically involves the reaction of leucine derivatives with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine . The process involves the formation of a carbamate linkage, which is a common protective group in peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce amines .
Scientific Research Applications
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It can also modulate protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxyl group instead of an amino group.
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains a piperazine ring and is used in different applications
Uniqueness
Tert-butyl (1-amino-4-methyl-1-oxopentan-3-yl)carbamate is unique due to its specific leucine derivative structure, which imparts distinct chemical and biological properties. Its stability and versatility make it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-(1-amino-4-methyl-1-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-7(2)8(6-9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) |
InChI Key |
WIKJEGNOFDTGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.